molecular formula C12H18BrNO B14768536 1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine

1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine

Katalognummer: B14768536
Molekulargewicht: 272.18 g/mol
InChI-Schlüssel: QRSWQCDCBWGDDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine is an organic compound with a complex structure It is characterized by the presence of a bromine atom, an isopropoxy group, and a dimethylmethanamine moiety attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine typically involves multiple steps. One common method starts with the bromination of 4-isopropoxyphenylmethanamine to introduce the bromine atom at the 3-position. This is followed by the alkylation of the amine group with dimethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The bromine atom and isopropoxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(3-Bromo-4-isopropoxyphenyl)oxazole
  • (3-Bromo-4-isopropoxyphenyl)(4-morpholinyl)methanone
  • 4-[2-(3-Bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid

Uniqueness

1-(3-Bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H18BrNO

Molekulargewicht

272.18 g/mol

IUPAC-Name

1-(3-bromo-4-propan-2-yloxyphenyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C12H18BrNO/c1-9(2)15-12-6-5-10(7-11(12)13)8-14(3)4/h5-7,9H,8H2,1-4H3

InChI-Schlüssel

QRSWQCDCBWGDDB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1)CN(C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.